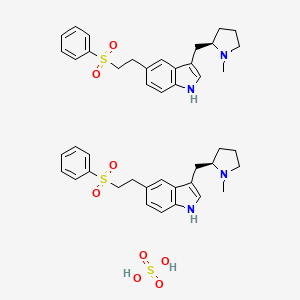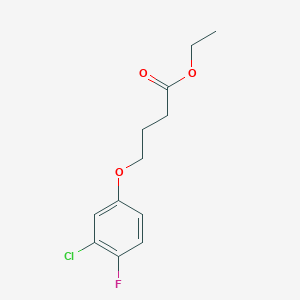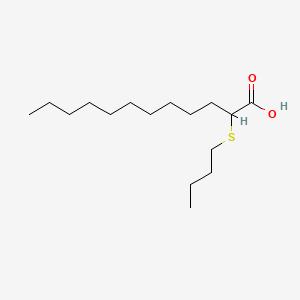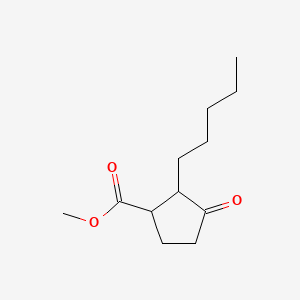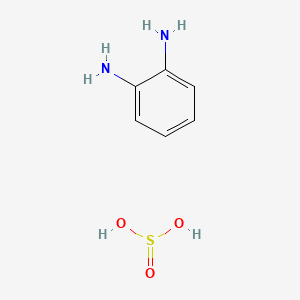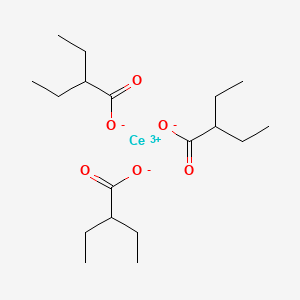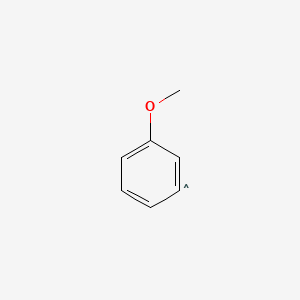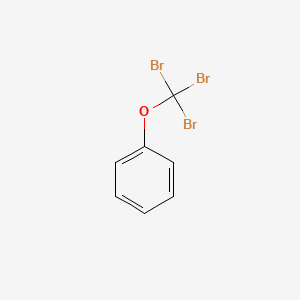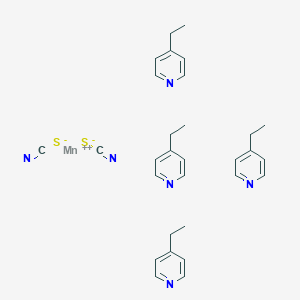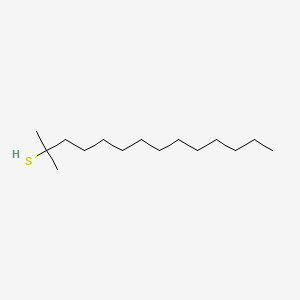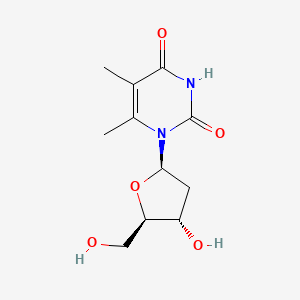
Thymidine, 6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 6-methyl- is a modified nucleoside that plays a crucial role in the structure and function of DNA. It is a derivative of thymidine, which is one of the four nucleosides in DNA. Thymidine pairs with deoxyadenosine in double-stranded DNA, and its methylated form, 6-methyl-thymidine, is involved in various biological processes and research applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-thymidine typically involves the methylation of thymidine. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of 6-methyl-thymidine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
化学反応の分析
Types of Reactions: 6-methyl-thymidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-methyl-thymidine-5’-aldehyde using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to 6-methyl-dihydrothymidine using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methyl position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 6-methyl-thymidine-5’-aldehyde.
Reduction: 6-methyl-dihydrothymidine.
Substitution: Various 6-substituted thymidine derivatives.
科学的研究の応用
6-methyl-thymidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: It is employed in studies of DNA methylation and epigenetic regulation.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer drugs.
Industry: It is used in the production of diagnostic reagents and molecular probes.
作用機序
The mechanism of action of 6-methyl-thymidine involves its incorporation into DNA, where it can affect DNA replication and transcription. The methyl group at the 6-position can influence the binding of proteins to DNA, thereby modulating gene expression. It can also serve as a substrate for enzymes involved in DNA repair and methylation .
Molecular Targets and Pathways:
DNA Polymerases: Incorporate 6-methyl-thymidine into DNA during replication.
DNA Methyltransferases: Recognize and methylate DNA at specific sites.
DNA Repair Enzymes: Repair DNA lesions involving 6-methyl-thymidine.
類似化合物との比較
Thymidine: The parent compound, which lacks the methyl group at the 6-position.
5-methyl-uridine: A similar nucleoside with a methyl group at the 5-position.
2’-deoxyuridine: A nucleoside similar to thymidine but with uracil instead of thymine.
Uniqueness: 6-methyl-thymidine is unique due to its specific methylation pattern, which can influence DNA-protein interactions and gene expression differently compared to other methylated nucleosides. Its distinct chemical properties make it valuable in various research and industrial applications .
特性
CAS番号 |
51432-35-0 |
|---|---|
分子式 |
C11H16N2O5 |
分子量 |
256.25 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O5/c1-5-6(2)13(11(17)12-10(5)16)9-3-7(15)8(4-14)18-9/h7-9,14-15H,3-4H2,1-2H3,(H,12,16,17)/t7-,8+,9+/m0/s1 |
InChIキー |
SQLJDQFFUYFUQN-DJLDLDEBSA-N |
異性体SMILES |
CC1=C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)C |
正規SMILES |
CC1=C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


